Cas no 1448037-52-2 (3-bromo-2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}pyridine)
![3-bromo-2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}pyridine structure](https://ja.kuujia.com/scimg/cas/1448037-52-2x500.png)
3-bromo-2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}pyridine 化学的及び物理的性質
名前と識別子
-
- [4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
- 3-bromo-2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}pyridine
-
- インチ: 1S/C17H24BrN3O4S/c1-26(23,24)21-11-4-13(5-12-21)17(22)20-9-6-14(7-10-20)25-16-15(18)3-2-8-19-16/h2-3,8,13-14H,4-7,9-12H2,1H3
- InChIKey: WMCPYCUDFPMOPI-UHFFFAOYSA-N
- ほほえんだ: C(N1CCC(OC2=NC=CC=C2Br)CC1)(C1CCN(S(C)(=O)=O)CC1)=O
3-bromo-2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6359-5001-30mg |
3-bromo-2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}pyridine |
1448037-52-2 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F6359-5001-5μmol |
3-bromo-2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}pyridine |
1448037-52-2 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6359-5001-2mg |
3-bromo-2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}pyridine |
1448037-52-2 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6359-5001-20μmol |
3-bromo-2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}pyridine |
1448037-52-2 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6359-5001-40mg |
3-bromo-2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}pyridine |
1448037-52-2 | 40mg |
$210.0 | 2023-09-09 | ||
Life Chemicals | F6359-5001-10μmol |
3-bromo-2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}pyridine |
1448037-52-2 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6359-5001-10mg |
3-bromo-2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}pyridine |
1448037-52-2 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6359-5001-5mg |
3-bromo-2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}pyridine |
1448037-52-2 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6359-5001-3mg |
3-bromo-2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}pyridine |
1448037-52-2 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6359-5001-15mg |
3-bromo-2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}pyridine |
1448037-52-2 | 15mg |
$133.5 | 2023-09-09 |
3-bromo-2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}pyridine 関連文献
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
3-bromo-2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}pyridineに関する追加情報
Introduction to 3-bromo-2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}pyridine (CAS No. 1448037-52-2)
3-bromo-2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}pyridine, identified by its CAS number 1448037-52-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable scaffold for the design of novel therapeutic agents.
The molecular structure of 3-bromo-2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}pyridine features a pyridine core that is functionalized with a bromo group and an oxygenated side chain. The side chain itself is further elaborated with a piperidine ring that is linked to a methanesulfonyl group, creating a complex and highly reactive system. This architecture not only contributes to the compound's chemical diversity but also enhances its potential for interactions with biological targets.
In recent years, there has been a growing interest in the development of small molecule inhibitors that target specific enzymes and receptors involved in various diseases. The unique structural features of 3-bromo-2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}pyridine make it an attractive candidate for such applications. Specifically, the presence of the bromo group and the oxygenated side chain suggests that this compound may exhibit inhibitory activity against enzymes that are known to be involved in cancer, inflammation, and other metabolic disorders.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The combination of the pyridine core with the piperidine and methanesulfonyl substituents creates a multifaceted scaffold that can be modified to optimize potency, selectivity, and pharmacokinetic properties. Researchers have been exploring various derivatives of this compound to identify more effective and safer therapeutic agents.
The synthesis of 3-bromo-2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}pyridine involves multiple steps, each requiring careful optimization to ensure high yield and purity. The process typically begins with the preparation of key intermediates such as 1-methanesulfonylpiperidine and 4-carbonylpiperidine derivatives. These intermediates are then coupled to form the piperidine ring, which is subsequently functionalized with the pyridine moiety. The final step involves introducing the bromo group and the oxygenated side chain, which are critical for achieving the desired biological activity.
The biological evaluation of 3-bromo-2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}pyridine has revealed several promising properties. In vitro studies have shown that this compound exhibits inhibitory activity against various enzymes, including kinases and phosphodiesterases. These enzymes are often overexpressed in cancer cells and play a crucial role in tumor growth and progression. Additionally, preliminary studies suggest that this compound may have anti-inflammatory effects by modulating cytokine production and immune cell function.
The pharmacokinetic profile of 3-bromo-2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}pyridine is also an important consideration for its potential therapeutic applications. Early studies indicate that this compound has good oral bioavailability and moderate metabolic stability, suggesting that it may be suitable for systemic administration. However, further research is needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties.
In conclusion, 3-bromo-2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}pyridine (CAS No. 1448037-52-2) is a structurally complex and biologically active compound with significant potential in pharmaceutical research. Its unique chemical properties make it an attractive scaffold for the development of novel therapeutic agents targeting various diseases. As research continues to uncover new biological targets and mechanisms, compounds like this one will play an increasingly important role in the discovery and development of next-generation drugs.
1448037-52-2 (3-bromo-2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}pyridine) 関連製品
- 1221346-52-6(Tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate)
- 954852-42-7(N-(furan-2-yl)methyl-5-(propan-2-yl)-1-3-(trifluoromethyl)phenyl-1H-1,2,3-triazole-4-carboxamide)
- 353760-76-6(N-4-(4-acetylpiperazin-1-yl)phenyl-2-bromobenzamide)
- 1375180-47-4(5-bromo-2-chloro-N-{3-[(3-fluorophenoxy)methyl]phenyl}pyridine-3-carboxamide)
- 946268-03-7(2-chloro-6-fluoro-N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)benzamide)
- 1806846-25-2(2-(Chloromethyl)-6-cyano-4-(difluoromethyl)pyridine-3-methanol)
- 123759-97-7(Glyceryl Undecylenate)
- 902277-96-7(2-3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide)
- 1334025-77-2(2-cyano-3-(furan-2-yl)-N-{[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methyl}prop-2-enamide)
- 330201-45-1(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide)




